molecular formula C11H15NO3 B14223234 2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]- CAS No. 827024-98-6

2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-

Cat. No.: B14223234
CAS No.: 827024-98-6
M. Wt: 209.24 g/mol
InChI Key: TXJNONZKHWBASZ-UHFFFAOYSA-N
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Description

2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]- is an organic compound with the molecular formula C11H15NO3 It is a derivative of acetone and features a 3,5-dimethoxyphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]- typically involves the reaction of 3,5-dimethoxyaniline with acetone under acidic or basic conditions. One common method is to use hydrochloric acid as a catalyst to facilitate the condensation reaction between the amine and the ketone. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are mixed and passed through a reactor under controlled conditions. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the 3,5-dimethoxyphenyl group can enhance its binding affinity to certain targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-hydroxy-3,5-dimethoxyphenyl)-2-propanone: This compound has similar structural features but differs in its functional groups.

    3,4-Dimethoxyphenylacetone: Another related compound with a different substitution pattern on the aromatic ring.

    1,3-Diphenyl-2-propanone: A structurally related compound with different substituents on the aromatic ring.

Uniqueness

2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]- is unique due to the presence of the amino group attached to the 3,5-dimethoxyphenyl ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

827024-98-6

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(3,5-dimethoxyanilino)propan-2-one

InChI

InChI=1S/C11H15NO3/c1-8(13)7-12-9-4-10(14-2)6-11(5-9)15-3/h4-6,12H,7H2,1-3H3

InChI Key

TXJNONZKHWBASZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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